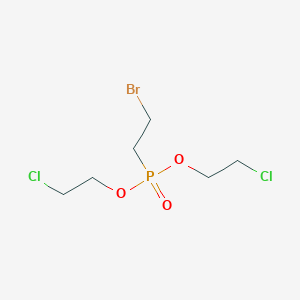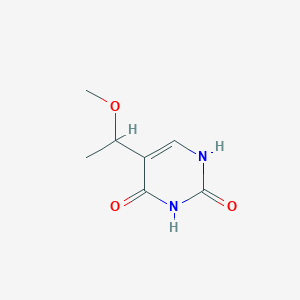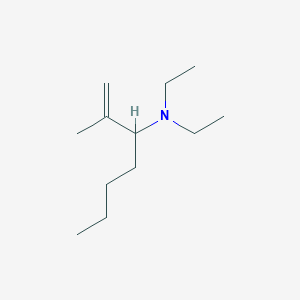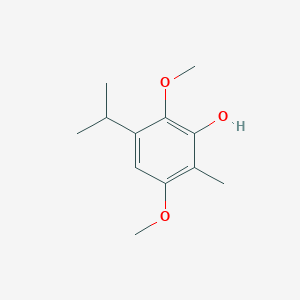
Bis(2-chloroethyl) (2-bromoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) (2-bromoethyl)phosphonate is a chemical compound with the molecular formula C6H12BrCl2O3P. It is an organophosphorus compound that contains both chlorine and bromine atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (2-bromoethyl)phosphonate typically involves the reaction of 2-chloroethanol and 2-bromoethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+2C2H4ClOH+C2H4BrOH→C6H12BrCl2O3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) (2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of reduced phosphonate derivatives.
Hydrolysis: Formation of phosphonic acid and corresponding alcohols.
Scientific Research Applications
Bis(2-chloroethyl) (2-bromoethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) (2-bromoethyl)phosphonate involves its interaction with molecular targets through its reactive chlorine and bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents.
2-Bromoethyl ether: An organobromine compound that is also an ether.
Mono- and bis-haloethylphosphonates: Compounds related to Bis(2-chloroethyl) (2-bromoethyl)phosphonate with different halogen atoms.
Uniqueness
This compound is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This dual halogenation allows for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
1-[2-bromoethyl(2-chloroethoxy)phosphoryl]oxy-2-chloroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrCl2O3P/c7-1-6-13(10,11-4-2-8)12-5-3-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLUJYDBSYZZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(CCBr)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80807872 |
Source


|
| Record name | Bis(2-chloroethyl) (2-bromoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80807872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62516-54-5 |
Source


|
| Record name | Bis(2-chloroethyl) (2-bromoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80807872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)

![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)
methanone](/img/structure/B14528087.png)
![6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14528089.png)

![1-[(3-Aminopropyl)amino]octadecan-2-OL](/img/structure/B14528093.png)

